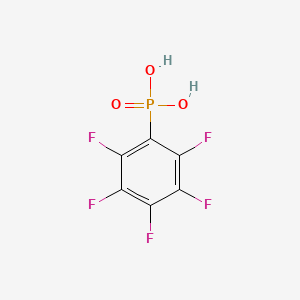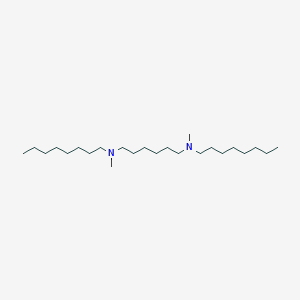silane CAS No. 59340-48-6](/img/structure/B14621063.png)
[(Ethylsulfanyl)(phenyl)methoxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(alpha-(ethylthio)benzyloxy)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzyloxy moiety, which is further substituted with an ethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (alpha-(ethylthio)benzyloxy)trimethylsilane typically involves the reaction of benzyloxytrimethylsilane with an ethylthio reagent under specific conditions. One common method is the nucleophilic substitution reaction where benzyloxytrimethylsilane reacts with ethylthiolate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (alpha-(ethylthio)benzyloxy)trimethylsilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(alpha-(ethylthio)benzyloxy)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylthiolated benzyloxytrimethylsilane.
Substitution: Various substituted benzyloxytrimethylsilanes depending on the nucleophile used.
Applications De Recherche Scientifique
(alpha-(ethylthio)benzyloxy)trimethylsilane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (alpha-(ethylthio)benzyloxy)trimethylsilane involves its ability to participate in nucleophilic substitution and oxidation-reduction reactions. The trimethylsilyl group provides stability to the molecule, while the benzyloxy and ethylthio groups offer sites for chemical modification. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Chloromethyl)trimethylsilane
- (Heptafluoropropyl)trimethylsilane
- (Iodomethyl)trimethylsilane
- (1-Ethoxycyclopropoxy)trimethylsilane
- (Dichloromethyl)trimethylsilane
- (Methoxymethyl)trimethylsilane
Uniqueness
(alpha-(ethylthio)benzyloxy)trimethylsilane is unique due to the presence of both benzyloxy and ethylthio groups, which provide distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in other trimethylsilane derivatives, making it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
59340-48-6 |
|---|---|
Formule moléculaire |
C12H20OSSi |
Poids moléculaire |
240.44 g/mol |
Nom IUPAC |
[ethylsulfanyl(phenyl)methoxy]-trimethylsilane |
InChI |
InChI=1S/C12H20OSSi/c1-5-14-12(13-15(2,3)4)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 |
Clé InChI |
JLTUAXWDFJFNBF-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
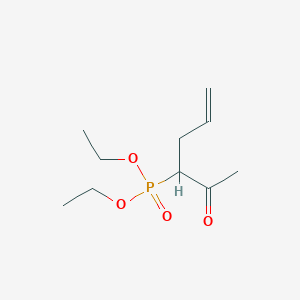

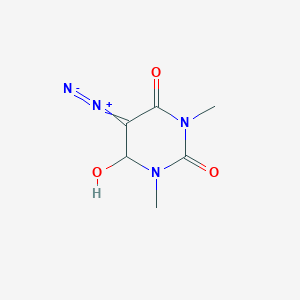
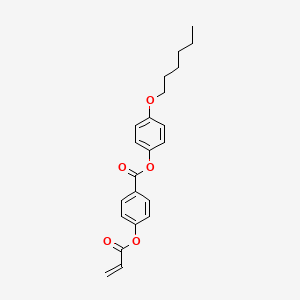

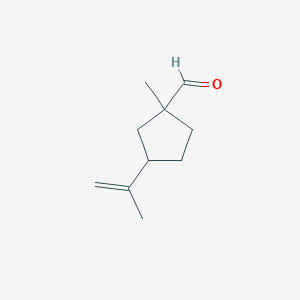
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
